4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for synthesizing novel pharmaceuticals. Its trifluoromethyl group is particularly significant due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs . The nitro group in the compound can be reduced to an amine, offering a functional group for further modifications .
Organic Synthesis
“4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline” is utilized in organic synthesis to introduce the trifluoromethyl group into more complex molecules. This group is known for its ability to enhance the stability and metabolic resistance of organic compounds .
Material Science
In material science, the compound’s derivatives could potentially be used in the development of new materials with unique properties, such as increased resistance to degradation or improved thermal stability. The presence of both nitro and trifluoromethyl groups could lead to materials with novel electronic properties .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis due to its distinct chemical structure. It could help in the calibration of equipment or in the development of new analytical methods .
Environmental Science
The environmental impact of fluorinated compounds, including those with a trifluoromethyl group, is a growing field of study. “4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline” could be examined for its environmental persistence, bioaccumulation, and potential as an environmental pollutant .
Biochemistry
In biochemistry, the compound could be investigated for its interaction with biological macromolecules. The nitro group, in particular, might undergo redox reactions within biological systems, which could be relevant in studies of cellular processes .
Pharmacology
Pharmacologically, the compound’s core structure could be modified to create new drug candidates. The trifluoromethyl group is often found in pharmaceuticals due to its ability to pass through biological membranes, making it valuable in drug design .
Chemical Engineering
Lastly, in chemical engineering, this compound could be used in process optimization studies. Its synthesis and purification processes could be refined to improve yield and reduce waste, contributing to more sustainable chemical manufacturing practices .
properties
IUPAC Name |
4-(4-nitrophenoxy)-2-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O3/c16-15(17,18)14-19-12-4-2-1-3-11(12)13(20-14)24-10-7-5-9(6-8-10)21(22)23/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBKVJZFPUSIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.